Carbachol, chemically known as carbamylcholine, is a synthetic cholinomimetic agent that acts as an agonist for both muscarinic and nicotinic acetylcholine receptors. Its chemical formula is , with a molar mass of approximately 182.65 g/mol . Carbachol is primarily administered as an ophthalmic solution for treating glaucoma and is also utilized during ocular surgeries to induce miosis (pupil constriction) and facilitate aqueous humor outflow . Unlike acetylcholine, carbachol is more resistant to hydrolysis by acetylcholinesterase, leading to a longer duration of action .
Carbachol acts as a parasympathomimetic agent, mimicking the actions of acetylcholine on both muscarinic and nicotinic acetylcholine receptors [, ]. This leads to a variety of effects depending on the receptor type and tissue location. In the eye, carbachol stimulates the contraction of the iris sphincter muscle, causing pupillary constriction (miosis) []. This mechanism is utilized in glaucoma treatment to decrease intraocular pressure.
Carbachol exhibits significant biological activity by stimulating both muscarinic and nicotinic receptors. Its effects include:
Additionally, carbachol has been shown to induce rapid eye movement sleep in animal models when injected into specific brain regions, highlighting its potential neuropharmacological effects .
The synthesis of carbachol typically involves a two-step process:
This method emphasizes the importance of the quaternary ammonium group and the carbamic acid ester in conferring biological activity.
Carbachol has several clinical applications:
It is included in the World Health Organization's List of Essential Medicines due to its critical therapeutic role .
Research indicates that carbachol interacts with various receptors and enzymes within the cholinergic system. Its binding kinetics with acetylcholinesterase reveal that it can form stable complexes, which may have implications for understanding its pharmacodynamics and potential therapeutic uses . Additionally, studies have shown that carbachol can influence intracellular signaling pathways through calcium-activated chloride channels, contributing to its diverse biological effects .
Carbachol shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Type | Key Features |
|---|---|---|
| Acetylcholine | Endogenous neurotransmitter | Rapidly hydrolyzed by acetylcholinesterase; short duration of action. |
| Pilocarpine | Muscarinic agonist | Primarily acts on muscarinic receptors; used for glaucoma but less potent than carbachol. |
| Methacholine | Muscarinic agonist | More selective for muscarinic receptors; used in bronchial challenge tests. |
| Neostigmine | Acetylcholinesterase inhibitor | Increases endogenous acetylcholine levels; used for myasthenia gravis treatment. |
| Bethanechol | Muscarinic agonist | Selectively stimulates bladder contraction; used for urinary retention. |
Carbachol's unique combination of stimulating both muscarinic and nicotinic receptors while being resistant to enzymatic degradation distinguishes it from these compounds, making it particularly useful in specific medical applications like ophthalmology .
Carbachol, systematically named 2-(trimethylazaniumyl)ethyl carbamate, represents a significant synthetic cholinergic compound characterized by its unique molecular architecture and distinctive physicochemical attributes [1] [2] [3]. The compound exists in two primary forms: the free base with the molecular formula C₆H₁₅N₂O₂⁺ and molecular weight of 147.20 grams per mole, and the more commonly utilized hydrochloride salt form with molecular formula C₆H₁₅ClN₂O₂ and molecular weight of 182.65 grams per mole [1] [4] [5] [6]. The Chemical Abstracts Service registry numbers distinguish these forms, with 462-58-8 assigned to the free base and 51-83-2 to the hydrochloride salt [1] [3] [5] [6] [7].
The molecular structure of carbachol incorporates a quaternary ammonium functionality combined with a carbamate ester linkage, establishing it as a positively charged quaternary ammonium compound [8] [9]. This structural arrangement positions carbachol within the carbamate ester class of organic compounds, specifically those containing an ester of carbamic acid with the general structure R₂NC(=O)OR′ [7]. The quaternary nitrogen center bears three methyl substituents and connects through an ethylene bridge to the carbamate moiety, creating a rigid molecular framework that prevents rotation around the carbon-nitrogen bond.
From a stereochemical perspective, carbachol demonstrates achiral characteristics with zero chiral centers present in its molecular structure [10]. This absence of stereochemical complexity eliminates concerns regarding enantiomeric purity and stereoisomeric effects on biological activity. The planarity of the carbamate functional group, combined with the tetrahedral geometry around the quaternary nitrogen center, establishes a well-defined three-dimensional molecular architecture that facilitates predictable intermolecular interactions.
The InChI identifier InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 and InChI Key VPJXQGSRWJZDOB-UHFFFAOYSA-O provide standardized representations of the molecular connectivity [2] [7]. The SMILES notation CN+(C)CCOC(N)=O offers a linear representation of the molecular structure, clearly indicating the quaternary ammonium center and carbamate functionality [3] [5] [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Free Base) | C₆H₁₅N₂O₂⁺ | [1] [4] [6] |
| Molecular Formula (Hydrochloride Salt) | C₆H₁₅ClN₂O₂ | [1] [3] [5] |
| CAS Number (Free Base) | 462-58-8 | [6] [7] |
| CAS Number (Hydrochloride Salt) | 51-83-2 | [1] [3] [5] |
| IUPAC Name | 2-(trimethylazaniumyl)ethyl carbamate | [2] [3] [5] |
| Molecular Weight (Free Base) | 147.20 g/mol | [6] [7] |
| Molecular Weight (Hydrochloride Salt) | 182.65 g/mol | [1] [3] [5] |
| Chemical Structure Type | Quaternary ammonium carbamate | [8] [9] |
| Stereochemistry | Achiral | [10] |
| Number of Chiral Centers | 0 | [10] |
The solubility characteristics of carbachol demonstrate exceptional hydrophilicity, with water solubility reaching 1000 milligrams per milliliter, equivalent to complete miscibility at standard concentrations [11] [12] [13]. This remarkable aqueous solubility stems from the ionic nature of the quaternary ammonium group and the polar carbamate functionality, both of which engage in extensive hydrogen bonding with water molecules. In methanol, carbachol exhibits solubility of 100 milligrams per milliliter, while ethanol provides reduced solubility at 20 milligrams per milliliter [5]. The decreasing solubility trend from water to methanol to ethanol reflects the reduced polarity and hydrogen bonding capacity of these solvents.
Dimethyl sulfoxide accommodates carbachol at concentrations up to 50 millimolar, corresponding to approximately 91.3 milligrams per milliliter [12]. This solubility profile in organic solvents establishes carbachol as suitable for various analytical and preparative procedures requiring non-aqueous media.
The thermal stability profile of carbachol reveals a melting point range of 200-210 degrees Celsius, with decomposition occurring at approximately 210 degrees Celsius [11] [14] [10] [15] [16]. This thermal behavior indicates that carbachol undergoes decomposition concurrent with or immediately following melting, a characteristic common to quaternary ammonium salts. The decomposition temperature represents a critical parameter for handling and storage protocols, establishing maximum temperature limits for processing operations.
Carbachol exhibits pronounced hygroscopic properties, readily absorbing moisture from atmospheric sources [17] [11]. This hygroscopic nature necessitates storage under desiccated conditions to maintain chemical integrity and prevent degradation. The compound appears as a white crystalline powder under standard conditions, with color stability maintained when protected from light and moisture [5] [11].
The pH characteristics of aqueous carbachol solutions indicate a pKa value of approximately 4.8, though this value carries uncertainty in the literature [11]. This acidic character results from the carbamate functionality and influences the compound's behavior in biological systems and analytical procedures.
Stability studies demonstrate that carbachol maintains chemical integrity when stored in dark conditions at room temperature under desiccated environments [5] [14]. Light exposure and moisture can catalyze degradation processes, making proper storage conditions essential for maintaining compound quality over extended periods.
| Property | Value | Unit | Reference |
|---|---|---|---|
| Water Solubility | 1000 mg/mL (1 g/mL) | mg/mL | [11] [12] [13] |
| Methanol Solubility | 100 mg/mL | mg/mL | [5] |
| Ethanol Solubility | 20 mg/mL | mg/mL | [5] |
| DMSO Solubility | 50 mM (91.3 mg/mL) | mM | [12] |
| Melting Point | 200-210°C | °C | [11] [10] [15] |
| Decomposition Temperature | 210°C | °C | [14] [16] |
| Physical Appearance | Crystalline powder | - | [17] [11] |
| Color | White | - | [5] [11] |
| pH Value (aqueous solution) | 4.8 (uncertain) | pH units | [11] |
| Hygroscopic Nature | Hygroscopic | - | [17] [11] |
| Stability in Light | Stable in dark conditions | - | [14] |
| Stability at Room Temperature | Stable when desiccated | - | [5] [14] |
Proton nuclear magnetic resonance spectroscopy provides definitive structural characterization of carbachol through distinctive signal patterns arising from the quaternary ammonium and carbamate functionalities [1] [18] [19]. The nine protons associated with the trimethylammonium group generate a characteristic singlet at approximately 3.5 parts per million, representing the magnetically equivalent methyl groups attached to the quaternary nitrogen center. The ethylene bridge protons appear as multiplets in the aliphatic region, with the OCH₂CH₂N⁺ protons displaying coupling patterns consistent with the two-carbon chain connectivity.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the molecular framework of carbachol [1] [20] [21]. The carbamate carbonyl carbon resonates at approximately 157 parts per million, characteristic of the C=O functionality in carbamate esters. The quaternary nitrogen-bearing carbon atoms appear in the aliphatic region between 50-70 parts per million, while the three equivalent methyl carbons attached to the quaternary nitrogen generate a single resonance due to their magnetic equivalence. The OCH₂CH₂N⁺ carbons produce distinct signals reflecting their different chemical environments within the ethylene bridge.
Advanced solid-state nuclear magnetic resonance techniques, including cross-polarization magic angle spinning and dipolar decoupling methods, provide enhanced resolution for carbachol characterization in the solid state [22] [23]. These techniques overcome the limitations imposed by anisotropic interactions in crystalline samples and yield spectra comparable to solution-state measurements.
Infrared spectroscopic analysis of carbachol reveals characteristic absorption bands corresponding to its functional groups [1] [24] [25]. The carbamate C=O stretching vibration appears as an intense absorption band at approximately 1700 wavenumbers, consistent with the carbonyl functionality in carbamate esters. The position of this band reflects the electronic environment of the carbonyl group and its participation in hydrogen bonding interactions.
The N-H stretching vibrations of the carbamate amino group generate absorption bands in the 3200-3500 wavenumber region, with the exact positions dependent on hydrogen bonding patterns in the solid state [24] [25]. The quaternary ammonium C-N stretching vibrations contribute to the fingerprint region between 1000-1300 wavenumbers, providing additional structural confirmation.
The hygroscopic nature of carbachol influences infrared spectral interpretation, as absorbed water molecules contribute broad O-H stretching absorptions that can overlap with N-H stretching regions [17] [11]. Proper sample preparation under anhydrous conditions becomes essential for accurate spectral interpretation.
Mass spectrometric analysis of carbachol provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation [1] [26]. The molecular ion peak appears at mass-to-charge ratio 147 for the free base form, corresponding to the loss of the chloride counterion from the hydrochloride salt. Fragmentation patterns typically involve loss of the carbamate functionality, generating characteristic fragment ions that confirm the molecular structure.
Electrospray ionization techniques prove particularly effective for carbachol analysis due to the pre-existing positive charge on the quaternary ammonium center [26]. This ionization method produces abundant molecular ion peaks without extensive fragmentation, facilitating accurate molecular weight determination and quantitative analysis applications.
Collision-induced dissociation experiments reveal systematic fragmentation pathways involving cleavage of the C-N bonds adjacent to the quaternary nitrogen center and elimination of the carbamate group [26]. These fragmentation patterns provide structural confirmation and enable differentiation from closely related compounds.
| Method | Key Spectral Features | Application | Reference |
|---|---|---|---|
| Proton NMR (¹H NMR) | N⁺(CH₃)₃ protons (~3.5 ppm), OCH₂CH₂N⁺ protons | Structure confirmation, purity assessment | [1] [18] [19] |
| Carbon-13 NMR (¹³C NMR) | Quaternary carbon, carbamate carbon (~157 ppm), aliphatic carbons | Carbon skeleton elucidation | [1] [20] [21] |
| Infrared Spectroscopy | C=O stretch (~1700 cm⁻¹), N-H stretch, C-N stretch | Functional group identification | [1] [24] [25] |
| Mass Spectrometry | Molecular ion peak, fragmentation of carbamate group | Molecular weight confirmation, fragmentation pattern | [1] [26] |
| UV-Visible Spectroscopy | n→π* transitions of carbamate group | Electronic transitions analysis | [1] |
| Raman Spectroscopy | C-N stretching, carbamate vibrations | Vibrational analysis, polymorphism studies | [1] |
The conventional synthesis of carbachol has historically relied on phosgene-based carbamylation reactions. The classical industrial method involves a two-step process where choline chloride undergoes carbamylation using phosgene followed by treatment with ammonia [1]. This approach typically achieves yields ranging from seventy to eighty-five percent under controlled conditions at ambient to moderate temperatures [1].
The traditional manufacturing process utilizes approximately fourteen grams of choline chloride, which is stirred with a solution containing twenty grams of phosgene in one hundred grams of chloroform for approximately two hours at room temperature [1]. The reaction mixture forms a two-phase system, after which hydrochloric acid and excess phosgene are removed by distillation under reduced pressure [1]. Chloroform is subsequently added to the resulting syrup, and the mixture is treated with excess ammonia in chloroform that has been cooled with solid carbon dioxide-acetone [1]. Following filtration and extraction with hot absolute alcohol, the carbamylcholine chloride is precipitated with ether and recrystallized from a methanol-ether mixture, yielding a product with a melting point of approximately two hundred eight to two hundred ten degrees Celsius [1].
Contemporary research has focused extensively on developing safer and more environmentally sustainable alternatives to traditional phosgene-based synthesis. Recent patent literature reveals multiple innovative approaches that eliminate the need for hazardous reagents while maintaining or improving process efficiency and product quality.
A significant breakthrough in carbachol synthesis emerged through the development of carbon dioxide-based carbamylation reactions. The United States Patent 6528678B2 describes a novel phosgene-free method for preparing carbamates by reacting compounds containing amine groups with alkylating agents in the presence of carbon dioxide and cesium carbonate [5]. This methodology enables carbamate formation under standard temperature and pressure conditions while achieving high yields with minimal byproduct formation [5].
The carbon dioxide approach utilizes phenylpiperazine as a model substrate, which is stirred with two equivalents of cesium carbonate and solid carbon dioxide in dimethylformamide for sixty minutes at room temperature [5]. Subsequently, one point three equivalents of the alkylating agent is added, and the mixture is stirred overnight to produce the desired carbamate product in eighty-nine percent yield [5]. This method demonstrates the feasibility of replacing highly toxic phosgene with relatively benign carbon dioxide as the carbonyl source [5].
Chinese Patent CN1144218A presents an alternative phosgene-free approach that employs chloroethanol and carbamylation reagents in the presence of catalytic systems [4]. This methodology successfully synthesizes carbachol and its intermediate chloroethyl carbamate through a simplified two-step process that avoids both phosgene and ammonia [4]. The synthesis involves single-step reaction of chloroethanol with carbamylation reagents under catalytic conditions to generate carboxylamine chloroethene ester, followed by quaternization with trimethylamine to produce carbachol [4].
Zeolite-beta catalyzed synthesis represents another promising phosgene-free approach. Research demonstrates that as-synthesized zeolite-beta exhibits high catalytic activity for carbamate synthesis utilizing carbon dioxide as the carbonyl source [6]. This method proceeds under mild conditions without requiring solvents or co-catalysts, achieving high yields of the desired products at temperatures around one hundred twenty degrees Celsius and pressures of six point nine bar [6].
The Chinese patent methodology introduces sophisticated catalytic systems that significantly enhance reaction efficiency and selectivity. The synthesis employs nitrites and metal chlorides as catalysts, with sodium nitrite, potassium nitrite, zinc chloride, and cobalt chloride demonstrating particular effectiveness [4]. These catalytic systems enable the direct formation of carboxylamine chloroethene ester from chloroethanol and carbamylation reagents under controlled conditions [4].
Experimental data reveals that metal chloride catalysts, particularly zinc chloride and cobalt chloride, achieve substantially higher yields compared to nitrite-based systems [4]. When employing zinc chloride at concentrations ranging from zero point one to zero point twenty-five molar equivalents, the process achieves yields of seventy-five percent, while cobalt chloride catalysis at zero point one molar equivalents produces yields of eighty-two percent [4]. Mixed catalyst systems combining multiple metal chlorides demonstrate synergistic effects, achieving yields of eighty-one percent when using combinations of zinc chloride and cobalt chloride [4].
The catalytic carbamylation reaction operates optimally within specific parameter ranges. Temperature control between eighty and one hundred twenty-five degrees Celsius proves critical for maintaining reaction selectivity and minimizing side product formation [4]. Pressure requirements range from one to two atmospheres, making the process suitable for standard industrial equipment without requiring specialized high-pressure systems [4]. Reaction times typically span four to eight hours, providing sufficient duration for complete conversion while maintaining economic viability for large-scale production [4].
Recent research has expanded the scope of catalytic systems to include novel approaches utilizing biocatalytic methods. Studies demonstrate that certain enzymes can facilitate carbamate formation under mild conditions, potentially offering advantages in terms of selectivity and environmental impact [7]. However, these enzymatic approaches remain primarily at the laboratory scale and require further development for industrial implementation.
Systematic optimization of reaction conditions plays a crucial role in maximizing yield, selectivity, and economic viability of carbachol synthesis. Contemporary research has established optimal parameter ranges for various synthetic methodologies, providing guidance for industrial implementation and scale-up considerations.
Temperature optimization studies reveal distinct requirements for different synthetic approaches. The carbon dioxide-based synthesis operates effectively at ambient temperatures, typically ranging from twenty to twenty-five degrees Celsius [5]. This low-temperature operation offers significant advantages in terms of energy consumption and equipment requirements [5]. In contrast, the Chinese patent methodology requires elevated temperatures between eighty and one hundred twenty-five degrees Celsius to achieve optimal catalytic activity [4]. The higher temperature requirement necessitates careful heat management to prevent decomposition of thermally sensitive intermediates.
Pressure considerations vary substantially among different methodologies. The cesium carbonate-mediated synthesis operates under standard atmospheric pressure, eliminating the need for specialized pressure equipment [5]. Zeolite-beta catalyzed reactions typically require moderate pressures of six point nine bar, achievable with standard industrial equipment [6]. The Chinese patent approach operates within a pressure range of one to two atmospheres, making it compatible with existing pharmaceutical manufacturing infrastructure [4].
Solvent selection significantly impacts both reaction efficiency and environmental sustainability. Dimethylformamide emerges as the preferred solvent for carbon dioxide-based synthesis due to its excellent solubility properties for both organic and inorganic components [5]. The polar aprotic nature of dimethylformamide facilitates the formation of cesium carbonate-substrate complexes essential for reaction progression [5]. Alternative polar aprotic solvents demonstrate similar effectiveness, though dimethylformamide provides optimal balance of reactivity and product isolation characteristics [5].
For the quaternization step in carbachol synthesis, solvent selection follows established organic synthesis principles. Nitrile-based solvents, particularly acetonitrile and propionitrile, demonstrate superior performance with reaction temperatures ranging from ninety to one hundred twenty degrees Celsius and reaction times of three to six hours [4]. Alcoholic solvents, including methanol, ethanol, and isopropanol, provide alternative options with slightly lower efficiency but improved safety profiles [4]. Inert solvents such as methylene chloride and chloroform can be employed when necessary, though they offer reduced reaction rates and require longer reaction times [4].
Recent developments in green chemistry have promoted the investigation of supercritical carbon dioxide as both solvent and reagent. This approach offers potential advantages including elimination of organic solvents, simplified product separation, and enhanced environmental sustainability [6]. However, the requirement for specialized high-pressure equipment may limit immediate industrial adoption.
The transition from laboratory-scale synthesis to industrial production presents numerous technical, economic, and regulatory challenges that require comprehensive solutions. Contemporary pharmaceutical manufacturing demands must balance safety, efficiency, quality, and environmental considerations while maintaining economic viability.
Heat transfer management represents a critical challenge in scaling carbachol synthesis. The exothermic nature of carbamylation reactions requires sophisticated temperature control systems to prevent thermal runaway and ensure consistent product quality [8]. Industrial solutions include advanced reactor designs with enhanced heat transfer capabilities, real-time temperature monitoring systems, and automated cooling controls [8]. Continuous processing approaches offer advantages in heat management by maintaining steady-state conditions and enabling precise thermal control throughout the reaction sequence.
Mixing efficiency becomes increasingly problematic as reaction volumes increase from laboratory to industrial scale. Heterogeneous catalytic systems, particularly those employing solid catalysts like zeolite-beta, require specialized mixing equipment to ensure adequate mass transfer between phases [6]. Solutions include high-shear mixing systems, specialized impeller designs, and recirculation loops that maintain uniform distribution of reactants and catalysts [8]. Computational fluid dynamics modeling assists in optimizing reactor geometry and operating conditions for large-scale implementation.
Quality control and polymorph management present unique challenges in industrial carbachol production. The compound exhibits hygroscopic properties and susceptibility to thermal decomposition, requiring careful control of storage and handling conditions [9]. Industrial solutions include inert atmosphere processing, controlled humidity environments, and advanced analytical monitoring systems capable of real-time quality assessment [9]. Crystal engineering approaches enable selective production of desired polymorphic forms through controlled crystallization conditions.
Regulatory compliance requirements significantly impact industrial production design and operation. Good Manufacturing Practice guidelines mandate comprehensive documentation, validation protocols, and quality management systems [10]. Contemporary solutions emphasize Quality by Design principles that integrate quality considerations into all aspects of process development and manufacturing [10]. Risk management frameworks enable systematic identification and mitigation of potential quality risks throughout the production lifecycle.
Economic optimization remains paramount for commercial viability. Industrial production costs encompass raw materials, energy consumption, equipment depreciation, labor, and regulatory compliance expenses [8]. Cost reduction strategies include process intensification through continuous manufacturing, catalyst recycling systems, energy integration schemes, and waste minimization programs [8]. The global carbachol market, valued at approximately one hundred seventy million dollars in two thousand twenty-four with projected growth to three hundred million dollars by two thousand thirty-four, provides economic incentive for optimization efforts [11].
Environmental sustainability considerations increasingly influence industrial process design. Phosgene-free synthesis routes eliminate the most significant environmental concern, but additional factors including solvent consumption, waste generation, and energy utilization require attention [2]. Solutions include solvent recycling systems, waste stream minimization, renewable energy integration, and life cycle assessment methodologies that guide sustainable process development.
Acute Toxic
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